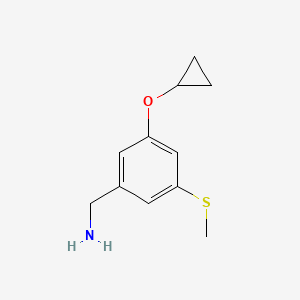![molecular formula C19H15BrClNO2 B14807944 2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B14807944.png)
2-[(1-bromonaphthalen-2-yl)oxy]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide is an organic compound with a complex structure It is characterized by the presence of a bromo-naphthyl group, a chloro-methylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide typically involves a multi-step process. One common method includes the following steps:
Bromination: The naphthalene ring is brominated using bromine or a brominating agent to introduce the bromo group.
Naphthylation: The brominated naphthalene is then reacted with a suitable phenol derivative to form the naphthyl ether.
Acetylation: The resulting naphthyl ether is acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.
Chlorination: Finally, the compound is chlorinated to introduce the chloro group on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. The bromo and chloro groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The acetamide moiety may also play a role in binding to biological targets, affecting their function and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-bromo-2-naphthyl)oxy]-N-(4-chloro-2-methylphenyl)acetamide
- 2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methoxyphenyl)acetamide
Uniqueness
2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C19H15BrClNO2 |
|---|---|
Molecular Weight |
404.7 g/mol |
IUPAC Name |
2-(1-bromonaphthalen-2-yl)oxy-N-(3-chloro-4-methylphenyl)acetamide |
InChI |
InChI=1S/C19H15BrClNO2/c1-12-6-8-14(10-16(12)21)22-18(23)11-24-17-9-7-13-4-2-3-5-15(13)19(17)20/h2-10H,11H2,1H3,(H,22,23) |
InChI Key |
MWIKAPQTNVOXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C3=CC=CC=C3C=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(4-CF3-phenyl)ethyl]piperazine dihydrochloride](/img/structure/B14807905.png)
![1-(3-{[(E)-(2-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B14807913.png)




![Methyl 2-amino-3-[4-[4-(trifluoromethyl)phenyl]phenyl]propanoate;hydrochloride](/img/structure/B14807952.png)


